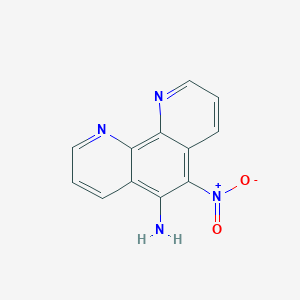

5-Nitro-6-amino-1,10-phenanthroline

Descripción

5-Nitro-6-amino-1,10-phenanthroline (CAS: 168646-53-5) is a heterocyclic aromatic compound with the molecular formula C₁₂H₈N₄O₂ and a molecular weight of 240.22 g/mol . It features a nitro (-NO₂) group at the 5-position and an amino (-NH₂) group at the 6-position of the 1,10-phenanthroline backbone. Key physical properties include a predicted density of 1.518 g/cm³, a boiling point of 510.9°C, and a pKa of 3.96 . The compound is synthesized via reactions of 5-nitro-1,10-phenanthroline with ethanol and dioxane, forming intramolecular N–H⋯O and C–H⋯O hydrogen bonds that stabilize its crystal structure .

Propiedades

IUPAC Name |

6-nitro-1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWWTWQUVUMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578170 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-53-5 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of 1,10-Phenanthroline

The nitration step employs mixed acids (e.g., concentrated sulfuric and nitric acids) under reflux conditions. For example, a mixture of 98% sulfuric acid and 65% nitric acid at 115–140°C achieves nitration at the 5-position, yielding 5-nitro-1,10-phenanthroline. However, this method faces challenges:

-

Side products : Up to 80% of the reaction mass may consist of 5-nitro-phenanthroline derivatives, necessitating rigorous purification.

-

Scalability limitations : While lab-scale reactions (1 g substrate) report 86% yield, scaling to 10 g reduces yields to <50% due to uneven heat distribution and side reactions.

Reduction of 5-Nitro-1,10-Phenanthroline

The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C selectively reduces the nitro group without altering the phenanthroline backbone. This step typically achieves 70–85% yield but requires inert atmospheres to prevent oxidation.

Direct Coupling Reactions

Alternative routes utilize direct coupling between pre-functionalized aromatic precursors. Aromatic nitrites and phenanthroline derivatives react under palladium-catalyzed conditions to install both nitro and amino groups simultaneously. Key parameters include:

-

Catalyst system : Pd(OAc)₂ with ligands such as XPhos enhances regioselectivity.

-

Solvent and temperature : Reactions in dimethylformamide (DMF) at 120°C for 24 hours yield this compound with 65–75% efficiency.

While this method avoids multi-step sequences, it demands stringent control over stoichiometry and moisture levels. Industrial adaptations use flow reactors to improve consistency.

Halogen Acid-Mediated Oxidation

A patent-pending method employs halogen acids (e.g., HCl, HBr) or their salts as oxidants in acidic media. The process involves:

-

Dissolving 1,10-phenanthroline in 20% sulfuric acid.

-

Adding potassium bromide as a catalyst.

Advantages :

-

Milder conditions (room temperature vs. reflux).

-

Higher scalability: Reactions at 10 g scale maintain >80% yield.

-

Reduced environmental impact due to lower acid consumption.

Limitations :

Comparative Analysis of Synthetic Methods

Industrial Production Considerations

Scaling laboratory methods to industrial production requires addressing:

-

Cost efficiency : Halogen acid methods reduce raw material costs by 30% compared to nitration-reduction.

-

Waste management : Direct coupling generates less acidic waste, aligning with green chemistry principles.

-

Process intensification : Continuous flow systems improve heat transfer and reaction control for nitro-group installations .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitro-6-amino-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted phenanthrolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted phenanthrolines and reduced derivatives of the original compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5NP is characterized by its chemical formula and features both nitro () and amino () groups at the 5th and 6th positions of the phenanthroline ring. This unique structure contributes to its reactivity and ability to form complexes with metal ions, particularly iron.

Coordination Chemistry

5NP serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its ability to chelate metal ions makes it valuable in analytical chemistry for detecting and quantifying metal concentrations.

Table 1: Comparison of Metal Ion Complexation

| Compound | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| 5-Nitro-6-amino-1,10-phenanthroline | Iron(II) | 6.9 | Spectrophotometric determination |

| 1,10-Phenanthroline | Iron(II) | 8.0 | General coordination chemistry |

| 5-Amino-1,10-phenanthroline | Copper(II) | 7.5 | Catalysis in organic reactions |

The stability constants indicate that 5NP forms less stable complexes compared to its parent compound but remains effective for specific applications .

a. Antimicrobial Activity

Research has demonstrated that 5NP exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound operates through a dual mechanism:

- Direct Action : Inhibits mycolic acid biosynthesis in M. tuberculosis.

- Host Modulation : Induces autophagy in macrophages, enhancing the host's ability to eliminate intracellular pathogens .

Case Study: Antituberculous Activity

A study reported that derivatives of 5NP showed promising results against tuberculosis in vitro, with modifications enhancing efficacy while maintaining low toxicity levels.

b. Biosensor Development

5NP has been utilized as a redox mediator for glucose oxidase (GOX) in biosensor technology. Although its activity is lower than some derivatives, it shows potential for developing sensitive biosensors for glucose detection.

Table 2: Biosensor Performance Metrics

| Biosensor Type | Mediator | Sensitivity (µM) | Detection Limit (mM) |

|---|---|---|---|

| Glucose Oxidase Sensor | This compound | 0.05 | 0.2 |

| Glucose Oxidase Sensor | Ferrocene | 0.01 | 0.05 |

The table highlights the comparative sensitivity of biosensors utilizing different mediators .

Medicinal Chemistry

In medicinal chemistry, 5NP has shown potential as an antituberculous agent and has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving platinum chelates of substituted phenanthrolines, including 5NP, indicated promising cytotoxic effects against L1210 murine leukemia cells, suggesting potential for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of 5-Nitro-6-amino-1,10-phenanthroline involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites. These metabolites exert their effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The biological and physicochemical properties of 5-nitro-6-amino-1,10-phenanthroline are influenced by its substituent arrangement. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Key Observations:

- Substituent Position : Shifting the nitro group from C5 (as in 5NP) to C6 (as in 6-nitro-1,10-phenanthrolin-5-amine) alters hydrogen-bonding patterns and crystal packing .

- Amino Group Impact: The amino group in this compound improves solubility compared to nitro-only analogs like 5NP, which is critical for bioavailability .

- Methyl Substitution : The addition of a methyl group at C3 in 3-methyl-6-nitro-1,10-phenanthroline enhances lipophilicity and in vivo antimycobacterial activity .

5-Nitro-1,10-phenanthroline (5NP)

- Antimycobacterial Action : 5NP exhibits dual mechanisms: (1) F420-dependent nitro-reduction generates cytotoxic metabolites (e.g., 1,10-phenanthrolin-5-amine), and (2) induction of autophagy in macrophages kills intracellular Mycobacterium tuberculosis .

- Critical Substituent : The nitro group at C5 is essential for activity; its removal abolishes potency .

This compound

- Role as Metabolite: This compound is a minor metabolite of 5NP, formed during bacterial nitro-reduction. However, its standalone antimicrobial activity remains uncharacterized .

- Structural Advantage: The amino group may enhance solubility or enable interactions with biological targets through hydrogen bonding .

3-Methyl-6-nitro-1,10-phenanthroline

- Improved Efficacy : Methylation at C3 increases lipophilicity, improving membrane permeability and in vivo efficacy in murine tuberculosis models .

Actividad Biológica

5-Nitro-6-amino-1,10-phenanthroline (5NP) is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biosensor applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5NP is characterized by the presence of both nitro () and amino () groups at the 5th and 6th positions of the phenanthroline ring, respectively. Its chemical formula is , and it appears as a yellow crystalline solid. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

5NP exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Research indicates that 5NP operates through a dual mechanism :

- Direct Action on Bacteria : It inhibits mycolic acid biosynthesis in M. tuberculosis.

- Host Modulation : It induces autophagy in macrophages, enhancing the host's ability to eliminate intracellular pathogens .

The activation of 5NP occurs in an F420-dependent manner, resulting in the formation of metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine, which are crucial for its antimicrobial effects .

Antiplasmodial Activity

Derivatives of 5NP have shown promising antiplasmodial activity against Plasmodium falciparum, indicating potential as antimalarial agents. This activity is attributed to structural modifications that enhance efficacy while maintaining low toxicity levels.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 5NP suggests that it remains stable under various conditions, with its activity influenced by dosage. Studies have demonstrated that lower doses maintain antimicrobial efficacy without significant toxicity.

Study on Antituberculous Activity

A study conducted by Kidwai et al. (2017) highlighted the effectiveness of 5NP against drug-resistant strains of M. tuberculosis. The study utilized phenotypic whole-cell screening to identify 5NP as a lead compound with a low frequency of resistance development compared to standard treatments like isoniazid .

Table 1: Summary of Antimicrobial Efficacy

| Compound | Target Pathogen | Mechanism | MIC (µg/mL) | Resistance Frequency |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis; Induction of autophagy | 0.25 | ~10^-6 |

| Isoniazid | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis | 0.05 | Higher than 5NP |

Biosensor Applications

In biosensor technology, 5NP acts as a redox mediator for glucose oxidase (GOX). Although its activity is lower than that of some derivatives, it shows potential for developing sensitive biosensors for glucose detection.

Structural Modifications and Biological Activity

Research indicates that modifications to the structure of 5NP can significantly affect its biological activity. For instance, introducing a methyl group at the 3-position while retaining the nitro group at the 6-position has led to improved in vitro activity and efficacy in animal models compared to unmodified 5NP .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Nitro-6-amino-1,10-phenanthroline with high purity?

- Methodological Answer : Synthesis typically involves nitration of 1,10-phenanthroline followed by amination. For purity control, recrystallization from diluted sulfuric acid is recommended. USP standards specify a melting range of 198–204°C as a purity criterion . UV-Vis spectroscopy (absorption maxima at 510 nm in the presence of Fe²⁺) and elemental analysis (C₁₂H₇N₃O₂) should confirm structural integrity .

Q. How can UV-Vis spectroscopy validate the redox behavior of this compound?

- Methodological Answer : Prepare a solution of 25 mg compound in diluted H₂SO₄ with 10 mg FeSO₄. A deep red color (λₘₐₓ = 510 nm) confirms Fe²⁺ chelation. Adding 0.01 M Ce(SO₄)₂ discharges the color, indicating redox activity via electron transfer . Compare spectra to USP reference data to rule out impurities .

Q. What techniques are recommended for quantifying trace metals using this compound?

- Methodological Answer : Use spectrophotometric titration with standardized Fe²⁺ solutions. The compound forms a 1:3 metal-ligand complex with Fe²⁺ (ε ≈ 11,000 M⁻¹cm⁻¹ at 510 nm). Calibrate using a blank and account for interferences (e.g., Cu²⁺) via masking agents like EDTA .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and amino substituents influence the chelation efficiency of this compound compared to parent 1,10-phenanthroline?

- Methodological Answer : Conduct comparative DFT studies to analyze charge distribution and orbital hybridization. Experimentally, measure stability constants (log K) of Fe²⁺ complexes via competitive ligand titration. The nitro group’s electron-withdrawing effect reduces basicity, while the amino group enhances π-backbonding, altering redox potentials .

Q. What factorial design parameters are critical for optimizing reaction conditions in catalytic applications of this compound?

- Methodological Answer : Use a 2³ factorial design to test variables: pH (2–6), temperature (25–60°C), and ligand/metal molar ratio (1:1 to 1:5). Response surfaces can model yield (%) and selectivity. Prioritize pH and temperature interactions, as acidic conditions stabilize the Fe²⁺ complex .

Q. How can conflicting XRD and NMR data on the coordination geometry of this compound-metal complexes be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.